molecular formula C6H13N3 B13190529 1-(Cyclopropylmethyl)-1-methylguanidine

1-(Cyclopropylmethyl)-1-methylguanidine

Cat. No.: B13190529
M. Wt: 127.19 g/mol
InChI Key: URCFFKAPHJXRID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Cyclopropylmethyl)-1-methylguanidine is an organic compound that features a cyclopropylmethyl group attached to a methylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Cyclopropylmethyl)-1-methylguanidine typically involves the reaction of cyclopropylmethylamine with methyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-(Cyclopropylmethyl)-1-methylguanidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Cyclopropylmethyl)-1-methylguanidine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in enzyme inhibition and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethyl)-1-methylguanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular pathways involved in signal transduction, leading to altered cellular responses .

Comparison with Similar Compounds

Uniqueness: 1-(Cyclopropylmethyl)-1-methylguanidine is unique due to the combination of the cyclopropylmethyl and methylguanidine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C6H13N3

Molecular Weight

127.19 g/mol

IUPAC Name

1-(cyclopropylmethyl)-1-methylguanidine

InChI

InChI=1S/C6H13N3/c1-9(6(7)8)4-5-2-3-5/h5H,2-4H2,1H3,(H3,7,8)

InChI Key

URCFFKAPHJXRID-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CC1)C(=N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.